Tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate
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Overview
Description
. It is known for its stability and versatility in chemical reactions, making it a valuable compound for scientific studies.
Preparation Methods
The synthesis of tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate with oxan-4-ylamine under specific conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures, often using a base like lithium diisopropylamide (LDA) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the oxan-4-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:
N-Boc-4-piperidineacetaldehyde: This compound is used as a precursor in the synthesis of various organic molecules and shares some structural similarities.
1-Boc-4-piperidone: Another related compound used in organic synthesis, known for its role as a building block in drug development.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-8-4-12(5-9-17)16-13-6-10-19-11-7-13/h12-13,16H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVPDNEUFHSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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